molecular formula C6H16Cl2N2 B2686783 (5R)-5-Methyl-1,4-diazepane;dihydrochloride CAS No. 2416217-77-9

(5R)-5-Methyl-1,4-diazepane;dihydrochloride

Cat. No.: B2686783
CAS No.: 2416217-77-9
M. Wt: 187.11
InChI Key: PCSCFJLGJHWKJL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-5-Methyl-1,4-diazepane;dihydrochloride is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The (5R) configuration indicates the specific stereochemistry of the compound, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-Methyl-1,4-diazepane;dihydrochloride typically involves the formation of the diazepane ring followed by methylation at the 5-position. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable diamine and a dihalide, the cyclization can be achieved using a base such as sodium hydride in a solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-Methyl-1,4-diazepane;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(5R)-5-Methyl-1,4-diazepane;dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5R)-5-Methyl-1,4-diazepane;dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved can include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-Methyl-1,4-diazepane;dihydrochloride: The stereoisomer of the compound with different biological activity.

    1,4-Diazepane: The parent compound without the methyl group.

    5-Methyl-1,4-diazepane: The compound without the dihydrochloride salt form.

Uniqueness

(5R)-5-Methyl-1,4-diazepane;dihydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its isomers and analogs .

Properties

IUPAC Name

(5R)-5-methyl-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSNHHJBAPATCL-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNCCN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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